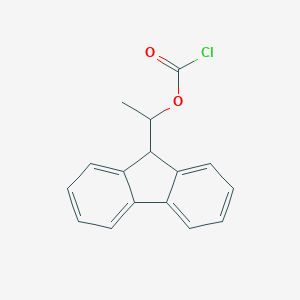

(+)-1-(9-Fluorenyl)ethyl chloroformate

描述

(+)-1-(9-Fluorenyl)ethyl chloroformate is a highly fluorescent compound commonly used as a chiral derivatizing agent for the separation of racemates prior to reversed-phase high-performance liquid chromatography (HPLC) analysis . This compound is particularly valuable in analytical chemistry for its ability to enhance the detection and separation of enantiomers, which are molecules that are mirror images of each other.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or a phosgene equivalent in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired chloroformate ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of phosgene, a highly toxic and reactive gas, under controlled conditions to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

化学反应分析

Types of Reactions

(+)-1-(9-Fluorenyl)ethyl chloroformate primarily undergoes substitution reactions, where the chloroformate group is replaced by various nucleophiles. This compound is also involved in derivatization reactions, particularly with amino acids and amines, to form stable, fluorescent derivatives .

Common Reagents and Conditions

Common reagents used in reactions with this compound include primary and secondary amines, amino acids, and other nucleophiles. The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .

Major Products Formed

The major products formed from reactions with this compound are fluorescent derivatives of the nucleophiles used. For example, when reacted with amino acids, the resulting products are fluorescent amino acid derivatives that can be easily detected and quantified using HPLC .

科学研究应用

Chemistry

- Chiral Derivatization : (+)-FLEC is extensively used to derive chiral amino acids and other compounds. This process enhances the separation of enantiomers during chromatographic analysis.

- Fluorescent Derivatives : The compound forms stable fluorescent derivatives with nucleophiles, allowing for easy detection and quantification using HPLC .

| Application Area | Methodology | Key Findings |

|---|---|---|

| Chiral Analysis | HPLC | Effective separation of amino acids and pharmaceuticals. |

| Derivatization | MEKC | Improved analytical methodologies for amino acids . |

Biology

- Amino Acid Stereochemistry : In biological studies, (+)-FLEC is employed to analyze the stereochemistry of amino acids, aiding in understanding their biological roles.

- Enantiomeric Purity : The compound is crucial in determining the enantiomeric purity of biologically active compounds, which is essential for assessing their efficacy and safety .

Medicine

- Pharmaceutical Research : (+)-FLEC is used to evaluate the enantiomeric purity of drug candidates. This assessment is critical as different enantiomers can exhibit varying biological activities.

- Quality Control : In pharmaceutical manufacturing, it ensures the consistency and purity of chiral compounds .

Industry

- Quality Control Processes : The compound plays a role in quality control across various industries by ensuring that chiral compounds meet required specifications.

- Environmental Analysis : It has applications in analyzing environmental samples for chiral pollutants, contributing to environmental monitoring efforts .

Case Study 1: Enantioselective Analysis of Glufosinate

In a study utilizing (+)-FLEC for the enantioselective analysis of glufosinate, researchers employed reversed-phase HPLC coupled with fluorescence detection. The study demonstrated the effectiveness of (+)-FLEC in separating enantiomers with high sensitivity .

Case Study 2: Chiral Separation in Pharmaceutical Analysis

A comprehensive review highlighted the use of (+)-FLEC over three decades in various analytical applications involving pharmaceuticals and environmental samples. The review detailed methods such as liquid chromatography (LC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) for chiral separations .

作用机制

The mechanism by which (+)-1-(9-Fluorenyl)ethyl chloroformate exerts its effects involves the formation of a covalent bond between the chloroformate group and the nucleophile. This reaction results in the formation of a stable, fluorescent derivative that can be easily detected and analyzed. The molecular targets of this compound are primarily amino acids and amines, which react with the chloroformate group to form the desired derivatives .

相似化合物的比较

(+)-1-(9-Fluorenyl)ethyl chloroformate is unique in its high fluorescence and ability to form stable derivatives with a wide range of nucleophiles. Similar compounds include:

Ethyl chloroformate: Less fluorescent and less selective in its reactions with nucleophiles.

Methyl chloroformate: Similar reactivity but lower fluorescence compared to this compound.

Fmoc chloride: Another chiral derivatizing agent, but with different fluorescence properties and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable tool in analytical chemistry and various scientific research applications .

生物活性

(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly referred to as (+)-FLEC, is a chiral derivatizing agent primarily utilized in analytical chemistry for the separation and identification of enantiomers, particularly in the context of amino acids. Its unique structure, which includes a fluorenyl group, imparts distinctive properties such as fluorescence and reactivity that are advantageous for various analytical techniques. This article explores the biological activity associated with (+)-FLEC, focusing on its applications in chiral analysis and its potential influence on the biological properties of modified compounds.

- Molecular Formula : C₁₆H₁₃ClO₂

- Molecular Weight : 272.73 g/mol

- Solubility : Typically available as a solution in acetone at a concentration of 18 mM.

(+)-FLEC functions by reacting with the amino group of α-amino acids to form stable carbamate derivatives. This reaction alters the retention time of the derivatized amino acids during chromatographic analysis, allowing for effective separation based on their enantiomeric forms. The primary reaction can be summarized as follows:

This transformation enhances the detectability of amino acids in analytical methods such as High-Performance Liquid Chromatography (HPLC) and micellar electrokinetic chromatography (MEKC) .

Chiral Analysis

The primary biological application of (+)-FLEC lies in its use as a chiral derivatizing agent in the analysis of biological samples. It has been employed to achieve chiral resolution of various compounds, including:

- Amino Acids : Chiral separations have been performed on α-amino acids using HPLC after derivatization with (+)-FLEC .

- Biogenic Amines : The compound has also been utilized for the determination of biogenic amines in complex matrices such as wine .

Case Studies

-

Chiral Separation of Amino Acids :

A study demonstrated the effectiveness of (+)-FLEC in separating diastereomers of twelve proteinogenic amino acids using MEKC. The results indicated chiral resolutions ranging from 1.2 to 7.9, with detection limits between 13-60 nM . -

Neurotoxic Effects of Amino Acids :

Research investigated the uptake and neurotoxic effects of L-BMAA (β-methylamino-L-alanine) and its D-enantiomer when derivatized with (+)-FLEC. Findings suggested that while L-BMAA is known for its neurotoxic effects, recent studies indicated comparable toxicity levels for D-BMAA when evaluated in vitro .

Table: Comparison of Derivatization Techniques Using (+)-FLEC

| Technique | Analytes | Advantages | Detection Limits |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Amino Acids | High sensitivity and specificity | 13-60 nM |

| Micellar Electrokinetic Chromatography (MEKC) | Biogenic Amines | Enhanced resolution and faster analysis | Varies |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Environmental Samples | Robust quantification | Low femtomolar |

Safety and Handling

This compound is classified as hazardous due to its corrosive nature and potential health risks upon exposure. Proper safety measures should be implemented when handling this compound, including wearing appropriate personal protective equipment (PPE) and working within a fume hood.

属性

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。